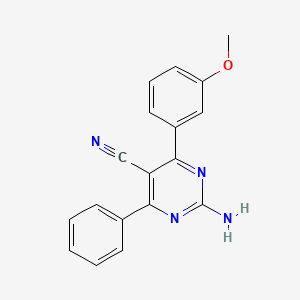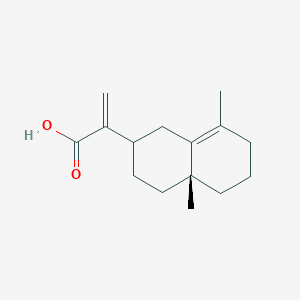
Eudesma-4,11(13)-dien-12-oic acid;gamma-Costic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eudesma-4,11(13)-dien-12-oic acid, also known as gamma-Costic acid, is a naturally occurring sesquiterpenoid acid. It is found in various plant species, particularly in the Asteraceae family. This compound is known for its distinctive structure, which includes a bicyclic framework with a carboxylic acid functional group. Gamma-Costic acid has garnered interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Eudesma-4,11(13)-dien-12-oic acid can be achieved through several synthetic routes. One common method involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. The cyclization reaction is typically catalyzed by sesquiterpene synthases, which facilitate the formation of the bicyclic structure. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of gamma-Costic acid may involve the extraction of the compound from natural sources, such as plants in the Asteraceae family. The extraction process typically includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound. Alternatively, biotechnological approaches, such as microbial fermentation, can be employed to produce gamma-Costic acid on a larger scale. These methods leverage genetically engineered microorganisms to biosynthesize the compound from simple precursors.
化学反応の分析
Types of Reactions: Gamma-Costic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of gamma-Costic acid can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often take place under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions involve the replacement of functional groups in gamma-Costic acid. Common reagents include halogenating agents, such as thionyl chloride, which can convert the carboxylic acid group into an acyl chloride.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with modified functional groups.
科学的研究の応用
Gamma-Costic acid has a wide range of scientific research applications:
Chemistry: In chemistry, gamma-Costic acid is used as a starting material for the synthesis of various sesquiterpenoid derivatives. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, gamma-Costic acid is investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells.
Medicine: Gamma-Costic acid is explored for its therapeutic potential in treating various diseases. Its anti-inflammatory and anticancer activities make it a promising candidate for drug development.
Industry: In the industrial sector, gamma-Costic acid is used in the formulation of natural products, such as fragrances and flavors. Its presence in essential oils contributes to the aromatic properties of these products.
作用機序
The mechanism of action of gamma-Costic acid involves its interaction with specific molecular targets and pathways. In antimicrobial applications, gamma-Costic acid disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. In anticancer applications, gamma-Costic acid induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
類似化合物との比較
- Costic acid
- Eudesmic acid
- Santonin
- Artemisinic acid
These compounds, like gamma-Costic acid, are derived from sesquiterpenes and exhibit various biological activities. the specific structural differences among them result in unique properties and applications for each compound.
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
2-[(4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12?,15-/m1/s1 |
InChIキー |
SGZOYHLQNUSAIL-WPZCJLIBSA-N |
異性体SMILES |
CC1=C2CC(CC[C@]2(CCC1)C)C(=C)C(=O)O |
正規SMILES |
CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


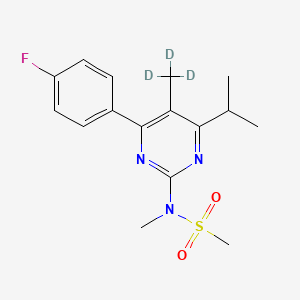
![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
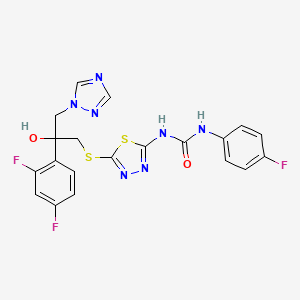
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)
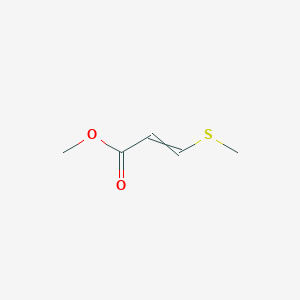
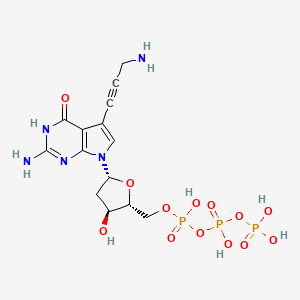
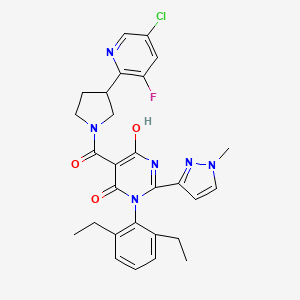
![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)
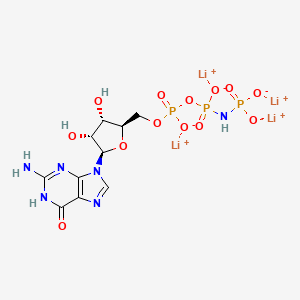
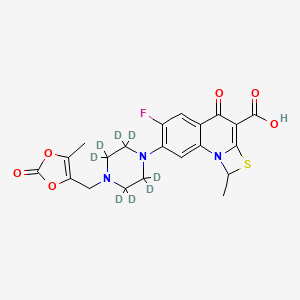
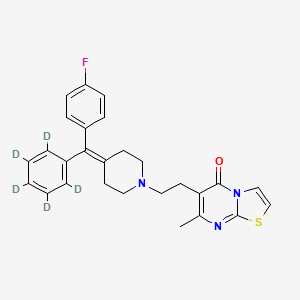
![dipotassium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12428916.png)
